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For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the combined oral contraceptive (COC)

containing nomegestrol acetate (NOMAC) and 17β-estradiol (E2). This combination

represents a significant development in contraception, being one of the first monophasic pills to

use a natural estrogen, estradiol, instead of the more common ethinylestradiol (EE).[1][2][3]

Application Notes
Introduction and Formulation
The combination oral contraceptive consists of 2.5 mg of nomegestrol acetate and 1.5 mg of

17β-estradiol.[4][5] It is formulated as a monophasic 24/4 regimen, which includes 24 active

hormonal tablets followed by 4 placebo tablets. NOMAC is a highly selective progestin derived

from 19-norprogesterone, while E2 is structurally identical to the estrogen endogenously

produced by the ovaries. This formulation aims to provide high contraceptive efficacy while

offering a favorable safety and tolerability profile.

Mechanism of Action
The primary contraceptive effect of the NOMAC/E2 combination is the inhibition of ovulation,

which is achieved through the suppression of gonadotropins.
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Nomegestrol Acetate (NOMAC): As a potent progestin, NOMAC is the main driver of the

contraceptive effect. It binds with high affinity to the progesterone receptor, suppressing the

mid-cycle surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the

pituitary gland. This action prevents follicular development and the release of an egg.

Estradiol (E2): The estradiol component helps to ensure stability of the endometrium,

providing better cycle control. It also potentiates the gonadotropin-suppressing activity of

NOMAC, contributing to the overall contraceptive efficacy.

Secondary contraceptive mechanisms include thickening the cervical mucus, which hinders

sperm penetration, and thinning the uterine lining (endometrium), making it unreceptive to

implantation should fertilization occur.
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Diagram 1: Contraceptive signaling pathway of NOMAC/E2.
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NOMAC is rapidly absorbed after oral administration and has a long elimination half-life, which

contributes to its sustained contraceptive effect even with occasional missed pills. Estradiol

undergoes a significant first-pass metabolism.

Table 1: Pharmacokinetic Parameters of Nomegestrol Acetate (NOMAC) and Estradiol (E2)

Parameter
Nomegestrol Acetate
(NOMAC)

17β-Estradiol (E2)

Oral Bioavailability ~63%
~1% (Extensive first-pass

effect)

Time to Peak (Tmax) ~1.5 - 2 hours Variable

Peak Concentration (Cmax) Single Dose: 7.2 ± 2.0 ng/mL Single Dose: 253 ± 179 pg/mL

Steady State: 12.3 ± 3.5 ng/mL
Steady State: 86.0 ± 51.3

pg/mL

Elimination Half-life (t½) ~46 hours Rapid metabolism

Protein Binding
~97% to albumin; does not

bind to SHBG

~37% to SHBG; ~61% to

albumin

Metabolism
Hepatic Cytochrome P450

(CYP) enzymes

Extensive first-pass

metabolism

Steady State Achieved After 5 days of daily dosing N/A

Data compiled from single and multiple dose studies in healthy women.

Clinical Efficacy
Two large-scale, Phase III, randomized controlled trials compared the contraceptive efficacy of

NOMAC/E2 (2.5 mg/1.5 mg) in a 24/4 regimen against a comparator,

drospirenone/ethinylestradiol (DRSP/EE; 3 mg/30 µg) in a 21/7 regimen. The primary efficacy

endpoint was the Pearl Index, which measures pregnancies per 100 woman-years of exposure.

Table 2: Contraceptive Efficacy of NOMAC/E2 vs. DRSP/EE in Phase III Clinical Trials (Women

18-35 years)
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Study Regimen

Pearl Index
(Pregnancies
per 100
woman-years)

Cumulative
Pregnancy
Rate (1 year)

Statistical
Significance

Mansour et al.

(Europe/Asia/Au

stralia)

NOMAC/E2

(n=1,142)
0.38 0.33%

Not Statistically

Significant vs.

Comparator

DRSP/EE

(n=410)
0.81 0.64%

Westhoff et al.

(Americas)

NOMAC/E2

(n=1,666)
Not Reported 1.09%

Not Statistically

Significant vs.

Comparator

DRSP/EE

(n=554)
Not Reported 1.75%

Both studies concluded that NOMAC/E2 is at least as effective as the DRSP/EE comparator for

contraception. The pregnancy rates for NOMAC/E2 were numerically lower, though the

difference was not statistically significant.

Safety and Tolerability
The NOMAC/E2 combination is generally well-tolerated. Its safety profile is in line with what is

expected for a combined oral contraceptive. The most common treatment-related adverse

events reported in clinical trials were acne, irregular bleeding, and weight gain.

Table 3: Incidence of Common Treatment-Related Adverse Events (AEs) in a 1-Year Phase III

Trial
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Adverse Event NOMAC/E2 Group DRSP/EE Group

Acne (New or Worsened) 9.9% - 15.3% 4.0% - 7.1%

Irregular Withdrawal Bleeding 9.1% - 11.7% 0.4% - 0.5%

Weight Gain 7.9% - 9.5% 5.2% - 6.2%

Discontinuation due to AEs ~17.3% - 18.2% ~10.1% - 10.5%

Data compiled from two large Phase III trials. Compared to the DRSP/EE group, women using

NOMAC/E2 reported a higher incidence of these specific adverse events.

Non-Contraceptive Benefits
Bleeding Profile: Users of NOMAC/E2 tend to experience shorter and lighter scheduled

withdrawal bleeds compared to users of DRSP/EE. A significantly higher percentage of

women on NOMAC/E2 report an absence of withdrawal bleeding.

Metabolic Profile: Studies suggest that NOMAC/E2 has minimal effects on hemostatic,

metabolic, and endocrine factors.

Mood Symptoms: Preliminary studies indicate that NOMAC/E2 may be an effective and well-

tolerated option for managing mood symptoms in women with Premenstrual Dysphoric

Disorder (PMDD).

Experimental Protocols
Protocol: Phase III Clinical Trial for Contraceptive
Efficacy and Safety
Objective: To assess the contraceptive efficacy, cycle control, and safety of NOMAC/E2 (2.5

mg/1.5 mg) compared to an active comparator (e.g., DRSP/EE 3 mg/30 µg) over 13 menstrual

cycles.

Methodology:

Study Design: A multicenter, randomized, open-label, parallel-group comparative trial.
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Participant Selection:

Inclusion Criteria: Healthy, sexually active women aged 18-50 seeking contraception, with

a normal BMI and regular menstrual cycles.

Exclusion Criteria: Contraindications to COC use (e.g., history of VTE, certain cancers,

uncontrolled hypertension), pregnancy, breastfeeding, use of interacting medications.

Randomization: Eligible participants are randomized (e.g., in a 3:1 ratio) to receive either

NOMAC/E2 or the active comparator.

Treatment Regimen:

NOMAC/E2 Arm: One active tablet daily for 24 days, followed by one placebo tablet daily

for 4 days.

Comparator Arm (DRSP/EE): One active tablet daily for 21 days, followed by a 7-day

hormone-free interval.

Data Collection:

Participants maintain a daily electronic diary to record pill intake, bleeding/spotting

patterns, and any adverse events.

Clinic visits are scheduled at screening, baseline, and after cycles 3, 6, 9, and 13 for

clinical assessments and safety monitoring.

Endpoints:

Primary Efficacy Endpoint: Pearl Index in the 18-35 age group.

Secondary Endpoints: Overall Pearl Index, cumulative pregnancy rates (Life Table

analysis), bleeding patterns, cycle control, incidence of adverse events, and reasons for

discontinuation.

Statistical Analysis: Efficacy is analyzed using the Pearl Index and Kaplan-Meier life table

analysis. Safety and bleeding pattern data are summarized using descriptive statistics.
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Phase III Clinical Trial Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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